
PD-L1 Inhibitor SWS1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-L1 Inhibitor SWS1 is a d- (+)-biotin-conjugated inhibitor of the programmed death-ligand 1 (PD-L1) with an IC50 value of 1.8 nM . This compound has shown significant anticancer activity by augmenting tumor-infiltrating lymphocytes and demonstrating anti-tumor efficacy . PD-L1 inhibitors, including SWS1, are part of a broader class of immune checkpoint inhibitors that have revolutionized cancer treatment by blocking the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1) .
化学反応の分析
PD-L1 Inhibitor SWS1, like other small-molecule inhibitors, can undergo various chemical reactions. These may include:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common reagents and conditions used in these reactions would depend on the specific functional groups present in the molecule. Major products formed from these reactions would include oxidized, reduced, or substituted derivatives of SWS1 .
科学的研究の応用
PD-L1 Inhibitor SWS1 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in research to understand the role of PD-L1 in immune evasion by cancer cells.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in enhancing the immune response against tumors.
Industry: Utilized in the development of new cancer immunotherapies and as a reference compound in drug discovery
作用機序
PD-L1 Inhibitor SWS1 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1. This blockade restores the activity of T cells, leading to an enhanced immune response against cancer cells . The molecular targets involved include PD-L1 on tumor cells and PD-1 on T cells. The pathway involves the inhibition of the PD-1/PD-L1 interaction, which is crucial for the immune evasion of cancer cells .
類似化合物との比較
PD-L1 Inhibitor SWS1 can be compared with other small-molecule PD-L1 inhibitors such as Incyte-001, Incyte-011, and BMS-1001 . These compounds have different biological characteristics and potencies:
Incyte-001: Exhibits high cytotoxicity and good blood-brain barrier permeability.
Incyte-011: Shows increased IFN-γ production and higher potency than Incyte-001.
BMS-1001: Demonstrates the best binding activity for PD-L1 among the three.
SWS1 is unique due to its biotin conjugation, which may enhance its binding affinity and specificity for PD-L1 .
特性
分子式 |
C47H53ClN6O5S |
|---|---|
分子量 |
849.5 g/mol |
IUPAC名 |
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1 |
InChIキー |
YCHPIMKSTJPEFJ-PXMSFUJDSA-N |
異性体SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)Cl |
正規SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


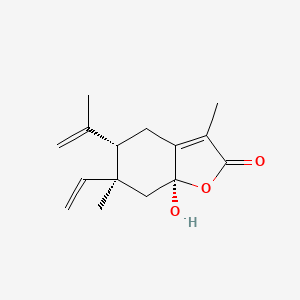
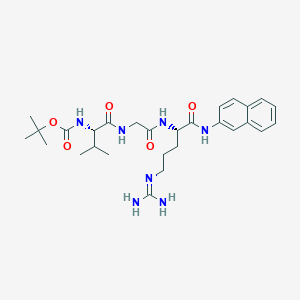

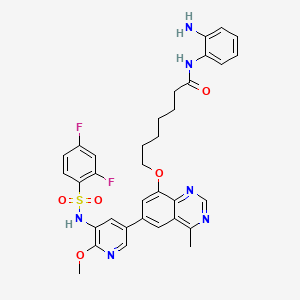
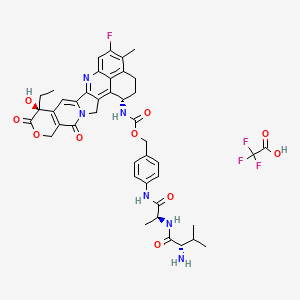
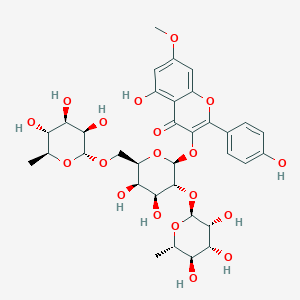
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)


![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
